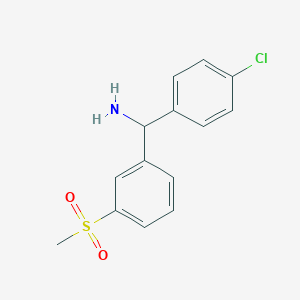

(4-chlorophenyl)(3-methanesulfonylphenyl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-chlorophenyl)(3-methanesulfonylphenyl)methanamine is a chemical compound with the CAS Number: 1016509-93-5 . It has a molecular weight of 295.79 . The IUPAC name for this compound is (4-chlorophenyl)[3-(methylsulfonyl)phenyl]methanamine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14ClNO2S/c1-19(17,18)13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9,14H,16H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the web search results.Aplicaciones Científicas De Investigación

Methanotrophs and Methane Utilization

Methanotrophs, bacteria that use methane as their sole carbon source, offer a variety of biotechnological applications. They can generate products like single-cell protein, biopolymers, and lipids using methane, highlighting the potential for using similar chemical structures in biotechnological applications to sequester greenhouse gases or produce valuable chemicals (Strong, Xie, & Clarke, 2015).

Hydrogen Methanation

Biological hydrogen methanation is a promising approach for converting electricity to natural gas, demonstrating how chemical reactions involving methane can be used for energy storage and conversion. This reflects on the potential for chemicals similar to "(4-chlorophenyl)(3-methanesulfonylphenyl)methanamine" to play a role in sustainable energy solutions (Lecker, Illi, Lemmer, & Oechsner, 2017).

Chlorophenols and Environmental Impact

The environmental impact of chlorophenols, which share a part of the chemical structure with "this compound," has been studied extensively. They exhibit moderate to considerable toxicity to aquatic life, with implications for the design of chemicals with reduced environmental impact (Krijgsheld & Gen, 1986).

Catalytic CO2 Hydrogenation

The catalytic hydrogenation of CO2 to methane is a crucial process for reducing greenhouse gas concentrations and producing renewable energy sources. Studies on various catalysts and supports for this reaction could inform the development of new materials for methane-related applications (Fan & Tahir, 2021).

Direct Methane Oxidation

The direct oxidation of methane to methanol is a highly sought-after process for converting natural gas into more valuable and easily transportable liquid fuels. The review of both heterogeneous and homogeneous oxidation processes suggests the potential for novel catalysts and methods, which could be relevant for compounds like "this compound" (Han et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

(4-chlorophenyl)-(3-methylsulfonylphenyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2S/c1-19(17,18)13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9,14H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXMXEBUKHYVVFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(C2=CC=C(C=C2)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B6143694.png)

![(2Z)-3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylic acid](/img/structure/B6143700.png)

![N-[2-(butan-2-yl)phenyl]-2-chloroacetamide](/img/structure/B6143706.png)

![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N-butyl-2-chloroacetamide](/img/structure/B6143709.png)

![4-(furan-2-ylmethyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6143727.png)

![3-[(carboxymethyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B6143733.png)

![3-chloro-5-(thiophen-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B6143734.png)

![2-{[3-cyano-4-(furan-2-yl)-6-methyl-5-(methylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B6143742.png)